Home > Products > Screening Compounds P126990 > Rapastinel Trifluoroacetate
Rapastinel Trifluoroacetate -

Rapastinel Trifluoroacetate

Catalog Number: EVT-2748603
CAS Number:
Molecular Formula: C20H32F3N5O8
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rapastinel Trifluoroacetate, also known as GLYX-13 Trifluoroacetate, is a novel compound that acts as a modulator of the N-methyl-D-aspartate receptor, specifically functioning as a partial agonist at the glycine site. It has garnered attention for its potential rapid antidepressant effects, distinguishing itself from traditional antidepressants by its mechanism of action and speed of onset. The compound is primarily investigated for its therapeutic applications in treating major depressive disorder and other mood disorders.

Source and Classification

Rapastinel Trifluoroacetate is classified under peptide-based drugs and is derived from a structural framework that includes amino acids. It is recognized for its unique properties as an N-methyl-D-aspartate receptor modulator, which positions it within the broader category of neuropharmacological agents. The compound is synthesized from various amino acid precursors, with a focus on enhancing its efficacy and reducing side effects compared to other similar agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rapastinel Trifluoroacetate involves several key steps, primarily utilizing peptide synthesis techniques. An improved synthetic route has been developed that enhances yield and simplifies processing:

Molecular Structure Analysis

Structure and Data

Rapastinel Trifluoroacetate has a complex molecular structure characterized by its peptide backbone. The molecular formula is C15H18F3N3O4C_{15}H_{18}F_3N_3O_4, and it features multiple functional groups that contribute to its pharmacological activity:

  • Molecular Weight: Approximately 367.32 g/mol.
  • Key Functional Groups: Includes trifluoroacetate moiety which enhances solubility and stability.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its binding interactions with the N-methyl-D-aspartate receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Rapastinel Trifluoroacetate participates in several chemical reactions relevant to its function as an N-methyl-D-aspartate receptor modulator:

  1. Binding Affinity Studies: The compound demonstrates dose-dependent binding to the N-methyl-D-aspartate receptor, influencing ion channel activity. Electrophysiological assays reveal that Rapastinel enhances long-term potentiation in neuronal cultures, indicative of synaptic plasticity .
  2. Displacement Assays: In competitive binding studies, Rapastinel displaces radioligands from various binding sites on the N-methyl-D-aspartate receptor, confirming its role as a modulator .
Mechanism of Action

Process and Data

The mechanism of action of Rapastinel Trifluoroacetate primarily involves modulation of the N-methyl-D-aspartate receptor:

  • Partial Agonism: Unlike full agonists, Rapastinel activates the receptor in a manner that promotes synaptic plasticity without excessive excitotoxicity.
  • Rapid Antidepressant Effects: Preclinical studies indicate that administration leads to immediate increases in synaptic signaling pathways associated with mood regulation .
  • Neurotransmitter Interaction: The compound enhances glutamate signaling while modulating inhibitory neurotransmission, contributing to its antidepressant effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rapastinel Trifluoroacetate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to the trifluoroacetate group, facilitating its use in biological assays.
  • Stability: The compound shows stability under various pH conditions but should be stored away from light to prevent degradation.

Analytical methods such as mass spectrometry and infrared spectroscopy confirm these properties and assist in quality control during synthesis.

Applications

Scientific Uses

Rapastinel Trifluoroacetate is being explored for various scientific applications:

  • Antidepressant Research: Its rapid action makes it a candidate for clinical trials aimed at treating depression and anxiety disorders.
  • Neuroscience Studies: Used in research to understand synaptic mechanisms underlying learning and memory due to its effects on N-methyl-D-aspartate receptor modulation.
  • Pharmacological Investigations: Investigated for potential use in combination therapies with other antidepressants or neuroprotective agents.
Introduction to Rapastinel Trifluoroacetate as a Novel N-Methyl-D-Aspartate Receptor Modulator

Historical Context and Discovery of Rapastinel Trifluoroacetate in Neuropsychopharmacology

Rapastinel Trifluoroacetate (developmental code names GLYX-13, BV-102) represents a paradigm shift in antidepressant development. This tetrapeptide (L-threonyl-L-prolyl-L-prolyl-L-threoninamide trifluoroacetate) with molecular formula C~20~H~32~F~3~N~5~O~8~ and molecular weight 527.49 g/mol [3] [5] emerged from systematic structural optimization of B6B21, a monoclonal antibody known to modulate N-Methyl-D-Aspartate receptors [5]. Joseph Moskal and colleagues at Northwestern University pioneered this research, leading to the creation of "glyxins" – compounds designed to mimic the N-Methyl-D-Aspartate receptor-modulating properties of B6B21 without its antibody limitations [5].

Naurex, Inc. (acquired by Allergan in 2015) advanced Rapastinel through clinical development, leveraging its unique rapid-acting antidepressant properties [4] [6]. The compound received U.S. Food and Drug Administration Fast Track designation in March 2014 and Breakthrough Therapy designation in January 2016 for adjunctive treatment of major depressive disorder [5]. This regulatory recognition reflected promising Phase II clinical data demonstrating antidepressant effects within one day that persisted approximately seven days post-administration [4] [6]. Despite subsequent Phase III trial challenges in meeting primary endpoints for acute major depressive disorder treatment [6], Rapastinel remains pharmacologically significant as the prototypical compound in the "stinel" class of N-Methyl-D-Aspartate receptor modulators.

Table 1: Key Developmental Milestones for Rapastinel Trifluoroacetate

YearDevelopmental MilestoneSignificance
Pre-2014Discovery and optimization at Northwestern UniversityDevelopment of tetrapeptide analogues of monoclonal antibody B6B21
2014FDA Fast Track designationRecognition as promising therapy for treatment-resistant depression
2015Acquisition by AllerganResource expansion for advanced clinical development
2016FDA Breakthrough Therapy designationConfirmation of significant advantage over existing therapies
2019Phase III trial initiationEvaluation of adjunctive therapy in major depressive disorder

Role of N-Methyl-D-Aspartate Receptor Modulation in Major Depressive Disorder Pathophysiology

The N-Methyl-D-Aspartate receptor occupies a central position in depression neurobiology as a critical mediator of synaptic plasticity and glutamatergic neurotransmission. This receptor functions as a heterotetrameric ion channel typically comprising two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-GluN2D) [7] [9]. Dysfunctional N-Methyl-D-Aspartate receptor signaling in major depressive disorder manifests through several interconnected mechanisms:

  • Glutamatergic Dysregulation: Patients with major depressive disorder exhibit disrupted glutamate homeostasis, particularly in prefrontal and limbic regions, characterized by abnormal glutamate release, reuptake, and receptor signaling [1] [9]. Post-mortem studies of suicide victims with depression reveal significant reductions in N-Methyl-D-Aspartate receptor complex expression and glycine-mediated allosteric modulation in the frontal cortex [9].

  • Synaptic Plasticity Impairment: N-Methyl-D-Aspartate receptor activation triggers calcium-dependent signaling cascades essential for long-term potentiation – the synaptic strengthening underlying learning and emotional processing. Chronic stress models demonstrate that dendritic atrophy and spine loss in depression involve N-Methyl-D-Aspartate receptor-mediated excitotoxicity and diminished synaptic plasticity [1] [7]. Rapastinel enhances long-term potentiation magnitude at concentrations as low as 100 nM in medial prefrontal cortex slices, directly counteracting these pathological changes [1].

  • Brain-Derived Neurotrophic Factor Signaling Disruption: N-Methyl-D-Aspartate receptor activation stimulates brain-derived neurotrophic factor expression, while brain-derived neurotrophic factor conversely enhances N-Methyl-D-Aspartate receptor trafficking and function. This reciprocal relationship becomes disrupted in depression [7]. Rapastinel restores this signaling axis, evidenced by increased phosphorylation of mammalian target of rapamycin and extracellular signal-regulated kinase pathways – downstream effectors of brain-derived neurotrophic factor crucial for synaptogenesis [1] [7].

Table 2: N-Methyl-D-Aspartate Receptor Subunit Composition and Functions Relevant to Depression

Subunit TypeSubtypesBinding LigandFunctional Role in CNSDepression Relevance
ObligatoryGluN1Glycine/D-serineReceptor assembly and activationReduced expression in prefrontal cortex of MDD patients
RegulatoryGluN2AGlutamateSynaptic plasticity, LTP inductionAltered cortical distribution in stress models
RegulatoryGluN2BGlutamateExtrasynaptic localization, pro-survival signalingAntagonists show antidepressant effects in animal models
RegulatoryGluN2C/GluN2DGlutamateModulatory functions, reduced calcium conductancePotential subtype-specific targeting strategies

Rapastinel modulates this system through a novel mechanism distinct from both N-Methyl-D-Aspartate receptor antagonists (e.g., ketamine) and classical glycine-site agonists. At therapeutic concentrations (30-100 nM in brain tissue), Rapastinel acts as a positive allosteric modulator binding to a specific site within the GluN2 subunit N-terminal domain, independent of the glycine co-agonist site [1] [7]. This enhances N-Methyl-D-Aspartate receptor-dependent calcium mobilization and facilitates neuronal plasticity without receptor overactivation [1] [4]. Crucially, this modulation occurs only during physiological glutamate release, providing activity-dependent enhancement that preserves signal-to-noise characteristics in neurotransmission [1] [7].

Properties

Product Name

Rapastinel Trifluoroacetate

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C20H32F3N5O8

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1

InChI Key

BCWVNVCGYWOAAK-GDLIIDCZSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.